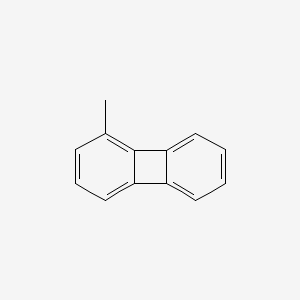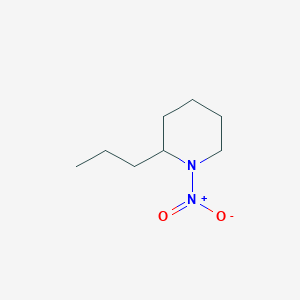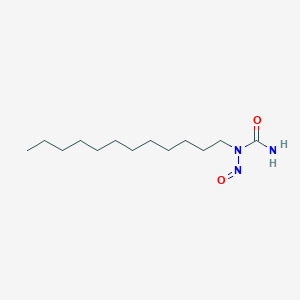
N-Dodecyl-N-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dodecyl-N-nitrosourea is a member of the nitrosourea family, which is known for its significant antitumor properties These compounds are characterized by their ability to cross the blood-brain barrier, making them particularly useful in treating brain tumors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Dodecyl-N-nitrosourea can be synthesized through the reaction of dodecylamine with nitrous acid. The reaction typically involves the following steps:
Formation of Nitrous Acid: Sodium nitrite is reacted with hydrochloric acid to produce nitrous acid.
Reaction with Dodecylamine: The nitrous acid is then reacted with dodecylamine to form this compound.
The reaction conditions usually involve maintaining a low temperature to prevent the decomposition of nitrous acid and to control the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Dodecyl-N-nitrosourea undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Produces nitroso compounds.
Reduction: Produces primary amines.
Substitution: Produces various substituted ureas depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Dodecyl-N-nitrosourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing nitroso groups.
Biology: Studied for its mutagenic properties and its ability to induce specific genetic mutations.
Medicine: Investigated for its potential as an antitumor agent, particularly in brain cancer treatment due to its ability to cross the blood-brain barrier.
Industry: Used in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-Dodecyl-N-nitrosourea involves its ability to alkylate DNA. This alkylation leads to the formation of cross-links in the DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The pathways involved include:
DNA Alkylation: Formation of covalent bonds with DNA bases.
Inhibition of DNA Repair Enzymes: The alkylated DNA is not easily repaired, leading to apoptosis.
Comparación Con Compuestos Similares
N-Dodecyl-N-nitrosourea can be compared with other nitrosoureas such as:
Carmustine (BCNU): Known for its use in treating brain tumors.
Lomustine (CCNU): Another nitrosourea used in chemotherapy.
Streptozotocin: Used in the treatment of pancreatic cancer.
Uniqueness
This compound is unique due to its long dodecyl chain, which imparts different physicochemical properties compared to other nitrosoureas. This structural difference can influence its solubility, reactivity, and biological activity, making it a compound of interest for further research and development.
Propiedades
Número CAS |
63592-24-5 |
|---|---|
Fórmula molecular |
C13H27N3O2 |
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
1-dodecyl-1-nitrosourea |
InChI |
InChI=1S/C13H27N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-16(15-18)13(14)17/h2-12H2,1H3,(H2,14,17) |
Clave InChI |
AZJCZIYMYBKLMC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(C(=O)N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


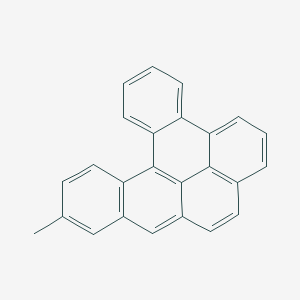
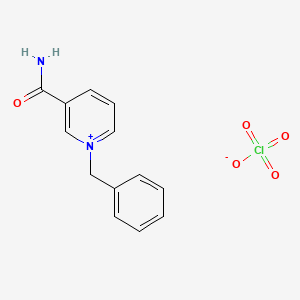
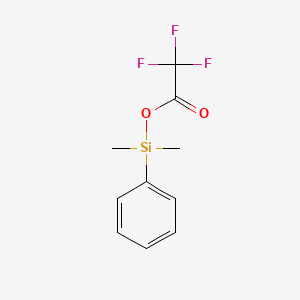
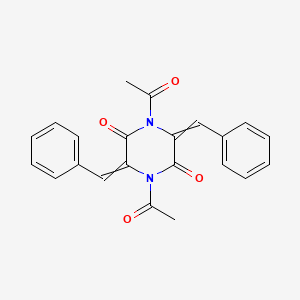
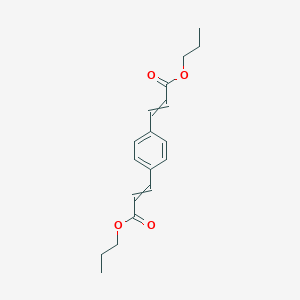
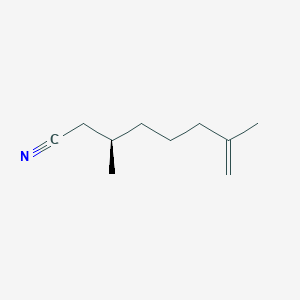
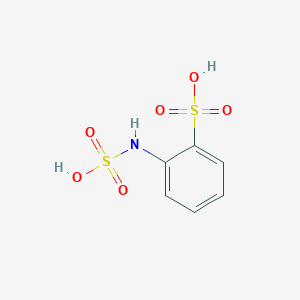
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)
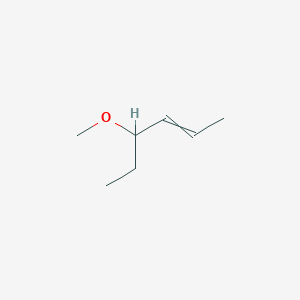
![1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14496409.png)
